molecular formula C18H23N5O4S B14221134 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine CAS No. 827302-62-5

9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine

Cat. No.: B14221134
CAS No.: 827302-62-5
M. Wt: 405.5 g/mol
InChI Key: LFRDOBXEBOUJJZ-UHFFFAOYSA-N
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Description

9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives and substituted benzene compounds. The key steps may include:

    Alkylation: Introduction of the butyl group to the purine ring.

    Sulfinylation: Attachment of the sulfinyl group to the benzene ring.

    Methoxylation: Introduction of methoxy groups to the benzene ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the purine or benzene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups to the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, purine derivatives are often studied for their interactions with enzymes and nucleic acids. This compound could be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

Medicinal applications might include the development of new drugs targeting specific diseases. The compound’s structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug discovery.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action for 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.

    Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with various biological roles.

    Caffeine: A stimulant that also belongs to the purine class.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

Uniqueness

The uniqueness of 9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfinyl)-9H-purin-6-amine lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other purine derivatives.

Properties

CAS No.

827302-62-5

Molecular Formula

C18H23N5O4S

Molecular Weight

405.5 g/mol

IUPAC Name

9-butyl-8-(3,4,5-trimethoxyphenyl)sulfinylpurin-6-amine

InChI

InChI=1S/C18H23N5O4S/c1-5-6-7-23-17-14(16(19)20-10-21-17)22-18(23)28(24)11-8-12(25-2)15(27-4)13(9-11)26-3/h8-10H,5-7H2,1-4H3,(H2,19,20,21)

InChI Key

LFRDOBXEBOUJJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC=NC(=C2N=C1S(=O)C3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

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